3,4-Dihydro-2,7-naphthyridin-1(2H)-one

Description

Overview of Naphthyridine Isomers and their Significance in Heterocyclic Chemistry

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the ten-atom framework gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). researchgate.net This structural diversity has made them a fertile ground for research in heterocyclic chemistry. The distinct electronic properties and spatial arrangements of each isomer influence their chemical reactivity and biological activity, leading to a wide array of applications. Notably, the 1,8-naphthyridine (B1210474) core is famously present in nalidixic acid, a foundational antibacterial agent, which spurred extensive research into this class of compounds. nih.gov

Historical Development of Research on Dihydronaphthyridinone Ring Systems

The exploration of naphthyridine chemistry dates back over a century. While early research focused on the fully aromatic systems, the investigation into their partially saturated counterparts, the dihydronaphthyridinones, represents a more recent area of intensive study. The synthesis of these structures has evolved, with various methods being developed to construct the core ring system. These synthetic strategies often involve the cyclization of appropriately substituted pyridine derivatives. researchgate.net More recent advancements have focused on developing efficient, multi-step, one-pot syntheses to generate substituted dihydronaphthyridinones, highlighting the ongoing efforts to access these valuable molecular architectures. nih.govacs.org

Structural Features and Precise Nomenclature of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one

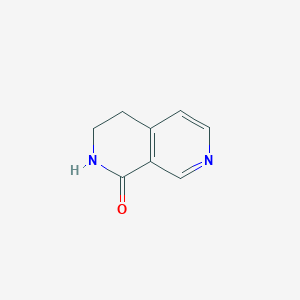

The compound at the heart of this article, This compound , is a specific isomer of dihydronaphthyridinone. Its precise nomenclature indicates a 2,7-naphthyridine core where the pyridine ring containing the nitrogen at position 2 is partially saturated at positions 3 and 4, and bears a carbonyl group (a ketone) at position 1. The "(2H)" signifies that the nitrogen at position 2 is bonded to a hydrogen atom.

Table 1: Key Structural and Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| CAS Number | 858120-58-8 |

The presence of a lactam moiety (a cyclic amide) within the dihydropyridinone ring is a key structural feature. This functional group, along with the adjacent aromatic pyridine ring, provides a unique electronic and steric environment, making it an attractive scaffold for chemical modification and a key pharmacophore in medicinal chemistry.

Academic Importance of the 2,7-Naphthyridinone Scaffold in Contemporary Organic and Medicinal Chemistry

The 2,7-naphthyridinone scaffold, including its dihydrogenated forms, has garnered significant attention in both organic and medicinal chemistry for several reasons. In organic synthesis, it serves as a versatile building block for the construction of more complex, polycyclic heterocyclic systems. researchgate.net

In medicinal chemistry, the 2,7-naphthyridinone core is recognized as a privileged structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including anticancer and enzyme inhibitory effects. researchgate.net The ability to readily introduce substituents at various positions on the ring system allows for the fine-tuning of its pharmacological properties.

Table 2: Selected Biological Activities of 2,7-Naphthyridinone Derivatives

| Derivative Type | Biological Target/Activity | Reference |

| 2,7-Naphthyridine derivatives | Phosphodiesterase 5 (PDE5) inhibition | nih.gov |

| Substituted 2,7-naphthyridinones | Anticancer activity | researchgate.net |

| Various 2,7-naphthyridine analogs | Enzyme and kinase inhibition | researchgate.net |

| 1,7- and 2,7-naphthyridine derivatives | Potent and specific PDE5 inhibitors | nih.gov |

The academic importance of This compound and the broader 2,7-naphthyridinone class is underscored by the continuous development of new synthetic methodologies to access these compounds and the ongoing investigation into their potential as therapeutic agents. nih.govacs.org The unique combination of a rigid bicyclic core, a hydrogen bond donor-acceptor system in the lactam moiety, and the potential for diverse substitution patterns ensures that this scaffold will remain a focal point of research for the foreseeable future.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1,3,5H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVQSZGFKBWCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,4 Dihydro 2,7 Naphthyridin 1 2h One

De Novo Synthesis Approaches to the 3,4-Dihydro-2,7-naphthyridin-1(2H)-one Ring System

The construction of the this compound core from non-cyclic or monocyclic precursors relies on several foundational reaction types in organic chemistry. These methods are crucial for creating the fundamental bicyclic architecture.

Cyclocondensation Reactions in this compound Formation

Cyclocondensation reactions are a direct method for forming the naphthyridinone ring system. One established route involves the reaction of 4-methylpyridine-3-carbonitrile with dimethylformamide dimethyl acetal (DMF-DMA). thieme-connect.de This reaction proceeds through the formation of an E-enamine intermediate. Subsequent cyclization of this intermediate under acidic conditions, typically using a mixture of hydrobromic acid and acetic acid, yields the desired 2,7-naphthyridin-1(2H)-one. thieme-connect.de This approach builds the second ring onto a pre-existing pyridine (B92270) core.

| Starting Material | Reagent | Intermediate | Cyclization Condition | Product |

| 4-Methylpyridine-3-carbonitrile | Dimethylformamide dimethyl acetal (DMF-DMA) | (E)-3-(Dimethylamino)-2-(3-cyanopyridin-4-yl)acrylonitrile | 30% HBr / Acetic Acid | 2,7-Naphthyridin-1(2H)-one thieme-connect.de |

Intramolecular Cyclization Strategies for Naphthyridinone Scaffolds

Intramolecular cyclization is a key strategy where a precursor molecule containing all the necessary atoms is induced to form the final bicyclic ring system. A powerful example is the final step in a multi-step synthesis where an amine, generated from the selective reduction of a nitrile, undergoes a lactam ring closure by attacking an ester group within the same molecule. nih.govresearchgate.net This method is particularly effective for creating the dihydronaphthyridinone structure. nih.govresearchgate.net While not specific to the 2,7-naphthyridine (B1199556) isomer, gold-catalyzed intramolecular cyclization/condensation sequences have also been developed for synthesizing related dihydro[c] researchgate.netrsc.orgnaphthyridines, demonstrating the utility of transition-metal catalysis in constructing these scaffolds from functionalized precursors in a single pot. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Dihydronaphthyridinone Assembly

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone for the synthesis of many naphthyridine derivatives. This reaction is particularly effective on electron-deficient pyridine rings, such as those found in chloronicotinate esters. nih.govresearchgate.net In a key synthetic approach, the carbanion generated from a tertiary benzylic nitrile acts as a nucleophile, attacking an electron-deficient 4-chloronicotinate ester. nih.govresearchgate.net The chloride ion is displaced, forming a new carbon-carbon bond and setting the stage for subsequent cyclization into the dihydronaphthyridinone ring system. nih.govresearchgate.net This SNAr step is often the initial and crucial bond-forming event in a sequence leading to highly substituted products. nih.govresearchgate.net The efficiency of SNAr has also been leveraged in continuous flow systems to synthesize other tetrahydronaphthyridine isomers, highlighting the robustness of this reaction. nih.gov

Multi-Component Reactions for the Synthesis of Substituted Naphthyridines

Multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex heterocyclic compounds like naphthyridines by combining three or more starting materials in a single reaction vessel. rsc.orgtandfonline.com These reactions are valued for their atom economy, speed, and ability to generate diverse molecular structures. rsc.orgacgpubs.org While various MCR strategies have been developed for the broader class of naphthyridine derivatives, they offer a powerful, albeit less specifically documented, pathway toward the this compound scaffold. rsc.org The general approach allows for the rapid assembly of polysubstituted heterocyclic cores, which is of great interest in the development of new functional molecules. tandfonline.com

Targeted Synthesis of Substituted this compound Analogues

Building upon the fundamental synthetic reactions, targeted strategies have been developed to synthesize specific analogues of this compound with desired substitution patterns for various applications.

Synthesis Incorporating Aryl-Substituted Quaternary Benzylic Centers

A significant achievement in the synthesis of this class of compounds is a novel three-step, two-pot method designed specifically to create 3,4-Dihydro-2,7-naphthyridin-1(2H)-ones that feature an aryl-substituted quaternary center at the benzylic position (C4). nih.govresearchgate.net

The synthesis commences with an SNAr reaction between various 4-chloronicotinate esters and tertiary benzylic nitriles. nih.govresearchgate.net This step forges the crucial C-C bond at the future quaternary center. The subsequent steps are performed in a single pot and involve the selective reduction of the nitrile group to a primary amine in the presence of other reducible functional groups, followed by an intramolecular lactamization where the newly formed amine attacks the ester to close the ring, forming the final dihydronaphthyridinone product. nih.govresearchgate.net

This sequence has been successfully applied to a range of substrates, demonstrating its versatility in producing structurally diverse analogues.

Table of Synthesized this compound Analogues nih.gov

| Entry | R¹ (on Nitrile) | R² (on Nitrile) | R³ (on Ester) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | Methyl | Methyl | 4-(4-Fluorophenyl)-4-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 68 |

| 2 | 4-Fluorophenyl | Methyl | Methyl | 4-(4-Fluorophenyl)-4-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 75 |

| 3 | 4-Chlorophenyl | Methyl | Methyl | 4-(4-Chlorophenyl)-4-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 72 |

| 4 | 3-Fluorophenyl | Methyl | Methyl | 4-(3-Fluorophenyl)-4-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 65 |

| 5 | Thiophen-2-yl | Methyl | Methyl | 4-Methyl-4-(thiophen-2-yl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 58 |

| 6 | Phenyl | Methyl | Ethyl | 4-Phenyl-4-methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 70 |

Preparation from Pyridine and Nicotinate (B505614) Precursors

The synthesis of the naphthyridine core frequently employs precursors derived from pyridine and its related structures, such as nicotinic acids. One established route involves the use of 2,6-dichloronicotinic acid as a starting material to prepare the related 1,8-naphthyridine (B1210474) ring. scielo.org.mx In this multi-step process, the nicotinic acid is first reacted with 1,1'-carbonyldiimidazole (CDI) to form a highly reactive imidazolide intermediate. scielo.org.mx This intermediate subsequently reacts with ethyl malonate potassium in the presence of magnesium chloride and triethylamine to generate ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate, a key building block for the final cyclization into the naphthyridinone skeleton. scielo.org.mx

Another approach begins with substituted cyanopyridines. For instance, 2-chloro-3-cyanopyridine serves as a precursor for fusing a pyrazole ring onto the naphthyridine framework. researchgate.net Similarly, 4-cyano-3-pyridylacetonitrile has been utilized as a starting point for an efficient and environmentally benign synthesis of 2,6-naphthyridine derivatives. These methods underscore the versatility of functionalized pyridine rings in constructing the bicyclic naphthyridine system.

Table 1: Selected Pyridine-based Precursors and their Naphthyridine Products

| Precursor | Synthetic Target/Intermediate | Reference |

|---|---|---|

| 2,6-Dichloronicotinic acid | Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | scielo.org.mx |

| 2-Chloro-3-cyanopyridine | Pyrazolo[3,4-c]-2,7-naphthyridines | researchgate.net |

| 4-Cyano-3-pyridylacetonitrile | 3-Amino-1-bromo-2,6-naphthyridine |

Microwave-Activated Reactions in Dihydronaphthyridinone Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages in the preparation of dihydronaphthyridinones. This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times and often cleaner products with higher yields. scielo.org.mxnih.gov

The application of microwave energy is not limited to solvent-based reactions. Protocols have been developed for the synthesis of 2,4-dihydroxy-1,8-naphthyridines and their derivatives under solvent- and catalyst-free conditions, further highlighting the efficiency and environmental benefits of this technology. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 290 minutes | 78% | nih.gov |

| Microwave Irradiation | 10-25 minutes | 97% | nih.gov |

| Conventional Heating (Intermediate) | 2-2.5 hours | - | scielo.org.mx |

| Microwave Irradiation (Intermediate) | 5 minutes | 93% | scielo.org.mx |

Knorr Synthesis for Pyrazole-Fused Naphthyridinones

The Knorr pyrazole synthesis is a classic condensation reaction used to form pyrazole rings from the reaction of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comchemhelpasap.comslideshare.net This methodology has been adapted for the creation of complex heterocyclic systems, including pyrazole rings fused to the 2,7-naphthyridine core. researchgate.net

In this context, the synthesis begins with a pre-formed pyrazolo[3,4-c]-2,7-naphthyridine structure, which is then treated with a 1,3-dicarbonyl compound like acetylacetone. researchgate.net This step proceeds via a condensation and cyclization process, consistent with the principles of the Knorr synthesis, to afford a tetracyclic pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine system. researchgate.net This specific application of the Knorr synthesis demonstrates its utility in advanced scaffold construction, yielding complex fused heterocycles in moderate yields of 67-72%. researchgate.net The key intermediate for the synthesis of these novel derivatives, including pyrazoles, can be a hydrazide such as 4-hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of naphthyridine derivatives to minimize environmental impact and improve efficiency. These strategies focus on the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comresearchgate.net

One significant advancement is the use of water as a solvent. Research has demonstrated that the synthesis of certain naphthyridine derivatives in an aqueous medium can lead to higher yields compared to reactions carried out in organic solvents. researchgate.net This approach is not only environmentally friendly but also cost-effective. researchgate.net

Another green strategy involves performing reactions at ambient temperatures without any solvent, using a recyclable catalyst. tandfonline.com For example, the synthesis of novel naphthyridines has been achieved using a SiO2/Fe3O4@GO catalyst, which can be easily separated from the product and reused. tandfonline.com This method offers benefits such as shorter reaction times and high product yields. tandfonline.com Microwave-assisted synthesis, as discussed previously, is also considered a green technique due to its high energy efficiency and the promotion of clean, high-yield reactions in short timeframes. nih.gov Surfactant-mediated reactions in water have also been shown to produce excellent yields for some naphthyridine isomers.

Table 3: Application of Green Chemistry Principles in Naphthyridine Synthesis

| Green Principle | Method/Condition | Outcome | Reference |

|---|---|---|---|

| Use of Safer Solvents | Aqueous solvent instead of organic solvents | Higher product yields | researchgate.net |

| Catalysis | Use of a recyclable SiO2/Fe3O4@GO catalyst | High yields, easy catalyst separation | tandfonline.com |

| Design for Energy Efficiency | Microwave irradiation | Drastically reduced reaction times, high yields | scielo.org.mx |

| Waste Prevention | Solvent-free reaction at ambient temperature | High product yields, minimal waste | tandfonline.com |

Chemical Reactivity and Transformations of 3,4 Dihydro 2,7 Naphthyridin 1 2h One

Nucleophilic Substitution Reactions of the 3,4-Dihydro-2,7-naphthyridin-1(2H)-one Core

Nucleophilic substitution is a fundamental reaction for modifying the 2,7-naphthyridine (B1199556) core. Typically, these reactions involve the displacement of a leaving group, such as a halogen, by a nucleophile. For instance, in precursors to the dihydronaphthyridinone system, such as 1,3-dichloro-2,7-naphthyridine derivatives, the chlorine atoms can be selectively substituted.

Research has shown that the reaction of 1,3-dichloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines like pyrrolidine, piperidine (B6355638), and azepane in absolute ethanol (B145695) leads to the formation of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines. nih.gov This selective substitution at the C-1 position highlights the difference in reactivity between the two chlorine atoms, allowing for controlled functionalization. The presence of a cyclic amine at the C-1 position is a prerequisite for subsequent rearrangement reactions. nih.gov

Further nucleophilic substitution at the C-3 position can be achieved. For example, 1-amino-3-chloro-2,7-naphthyridine derivatives react with 2-mercaptoethanol (B42355) to yield the corresponding 1-amino-3-[(2-hydroxyethyl)thio] derivatives. nih.govmdpi.com This step introduces a new functional group that is key for subsequent intramolecular rearrangements, such as the Smiles rearrangement.

Rearrangement Reactions within the 2,7-Naphthyridine Series and Derived Dihydronaphthyridinones

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. Within the 2,7-naphthyridine series, several unexpected rearrangement processes have been discovered, leading to significant structural modifications of the heterocyclic core. nih.gov These reactions often depend on specific structural features and reaction conditions. nih.gov

One notable rearrangement occurs during the nucleophilic substitution of the chlorine atom in 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary amines. nih.gov This process can lead to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. nih.gov The success of this rearrangement is contingent on specific conditions: the C-1 position must bear a cyclic aliphatic amine, and the amine at C-3 must be a primary amine with a boiling point above 145 °C. nih.gov The substituent at the 7-position of the naphthyridine ring, as well as the nature of the cyclic amine at C-1, can also influence the reaction, often due to steric effects. researchgate.netresearchgate.net

The Smiles rearrangement has been successfully applied for the first time within the 2,7-naphthyridine series as an efficient method to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.comnih.gov These compounds are valuable intermediates for creating more complex fused heterocyclic systems. mdpi.comresearchgate.netnih.gov

The synthetic sequence begins with the nucleophilic substitution of 1-amino-3-chloro-2,7-naphthyridine derivatives with 2-mercaptoethanol, yielding 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. mdpi.com When these intermediates are treated with a base, such as sodium hydroxide (B78521) in ethanol, they undergo a Smiles rearrangement. mdpi.comnih.gov This intramolecular nucleophilic aromatic substitution results in the formation of 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles in high yields. mdpi.com The reaction proceeds through a proposed mechanism involving the attack of the hydroxyl group's oxygen onto the naphthyridine ring, leading to the cleavage of the C-S bond and the formation of the C-O bond, ultimately yielding the 3-oxo product. nih.gov

| Starting Material | Reagent | Product | Yield |

| 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-1-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | NaOH, Ethanol | 1-Amino-7-isopropyl-3-oxo-1-pyrrolidin-1-yl-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High |

| 1-Amino-3-[(2-hydroxyethyl)thio]-1-(azepan-1-yl)-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | NaOH, Ethanol | 1-(Azepan-1-yl)-1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile | High |

This rearrangement represents a novel and effective method for accessing the 1-amino-3-oxo-2,7-naphthyridine scaffold. mdpi.com

Heterocyclization Reactions Involving this compound Intermediates

Intermediates derived from the this compound core are valuable precursors for constructing fused heterocyclic systems through heterocyclization reactions. The 1-amino-3-oxo-2,7-naphthyridines, synthesized via the Smiles rearrangement, serve as key starting materials for these transformations. mdpi.comnih.gov

For example, these 3-oxo intermediates can be O-alkylated with reagents like ethyl 2-chloroacetate under basic conditions. nih.gov The resulting O-alkylated derivatives can then undergo intramolecular cyclization to form novel tricyclic systems. Specifically, this strategy has been employed to synthesize furo[2,3-c]-2,7-naphthyridines. mdpi.comresearchgate.netnih.gov The cyclization of the O-alkylated intermediates leads to the formation of a new furan (B31954) ring fused to the naphthyridine core.

Similarly, S-alkylated precursors can be used to construct thieno[2,3-c]-2,7-naphthyridines. mdpi.comnih.gov The synthesis involves alkylating 3-chloro-2,7-naphthyridines with ethyl 2-mercaptoacetate, followed by cyclization of the intermediate S-alkylated derivatives to yield the fused thieno[2,3-c]-2,7-naphthyridine system. nih.gov These heterocyclization reactions demonstrate the utility of dihydronaphthyridinone intermediates in building complex, polycyclic molecular frameworks.

Derivatization Strategies for Enhancing Molecular Complexity of the this compound Scaffold

Enhancing the molecular complexity of the this compound scaffold is essential for exploring its potential in various applications. Derivatization strategies focus on the regioselective functionalization of the naphthyridinone ring and the introduction of a wide array of substituents to fine-tune its molecular properties.

Regioselective functionalization allows for precise modification at specific positions of the naphthyridinone ring. Modern synthetic methods, such as catalyst-free, three-component domino reactions, have been developed for the efficient and regioselective synthesis of functionalized naphthyridine derivatives. rsc.org Rhodium(III)-catalyzed C-H activation is another powerful strategy for the regioselective synthesis of naphthyridinones, leveraging a double-activation and directing group approach to achieve high yields and selectivities under mild conditions. nih.gov

For the naphthyridine core in general, regioselective metalation reactions using sterically hindered bases like TMP-amides (TMP=2,2,6,6-tetramethylpiperidyl) provide access to functionalized derivatives. researchgate.netuni-muenchen.de These methods allow for the introduction of various electrophiles at specific positions of the ring system, enabling the synthesis of polyfunctionalized naphthyridines. Such strategies are crucial for creating diverse libraries of compounds based on the core scaffold.

The introduction of diverse substituents onto the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. mdpi.com The nature and position of substituents can significantly influence factors such as solubility, electronic properties, and interaction with biological targets.

Alkylation is a common method for introducing substituents. For example, 1-amino-3-oxo-2,7-naphthyridines can be O-alkylated with various alkyl halides under basic conditions, yielding a range of derivatives with different side chains. nih.gov Furthermore, cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, are powerful tools for introducing aryl, heteroaryl, or amino groups onto the naphthyridine ring. mdpi.comnih.gov The ability to install a variety of functional groups allows for the systematic modification of the molecule's properties. For instance, the introduction of amine nucleophiles or the use of palladium catalysis can lead to the formation of 5,7-diamino naphthyridine scaffolds. acs.org This strategic introduction of substituents is fundamental to the process of lead optimization in drug discovery and materials science.

| Reaction Type | Reagents/Catalysts | Substituent Introduced |

| O-Alkylation | Alkyl halides, Base | Alkoxy groups |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., XantPhos) | Amino groups |

| Suzuki Coupling | Boronic acids, Palladium catalyst, Base | Aryl/Heteroaryl groups |

| C-H Activation | Rh(III) catalyst | Alkynes/Alkenes |

Advanced Spectroscopic Characterization Techniques for 3,4 Dihydro 2,7 Naphthyridin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,4-dihydro-2,7-naphthyridin-1(2H)-one derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical spectrum of a this compound derivative, the proton of the N-H group in the lactam ring typically appears as a singlet in the downfield region (around 10.5-10.9 ppm), confirming the presence of the lactam tautomeric form in solution. nih.gov The protons on the pyridine (B92270) ring and any aromatic substituents also resonate in the downfield aromatic region, while the aliphatic protons at the C3 and C4 positions of the dihydropyridinone ring appear further upfield.

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring is particularly characteristic, appearing significantly downfield (e.g., around 160 ppm). nih.gov The chemical shifts of the aromatic and aliphatic carbons provide a complete map of the carbon skeleton. nih.govmdpi.com A method for calculating and predicting the chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine (B1199556) derivatives has been developed, aiding in structural assignments. mdpi.com

The following table summarizes representative NMR data for a substituted this compound derivative.

| Nucleus | Position / Group | Chemical Shift (δ) in ppm | Description |

| ¹H | N-H (Lactam) | ~10.5 - 10.9 | Singlet, characteristic of the lactam proton. nih.gov |

| ¹H | Pyridine Ring | Varies | Signals in the aromatic region, multiplicity depends on substitution. nih.gov |

| ¹H | CH₂ (Position 3) | Aliphatic Region | Triplet or multiplet, coupled to adjacent CH₂ protons. nih.gov |

| ¹H | CH₂ (Position 4) | Aliphatic Region | Triplet or multiplet, coupled to adjacent CH₂ protons. nih.gov |

| ¹³C | C=O (Lactam) | ~160 | Carbonyl carbon, characteristic downfield shift. nih.gov |

| ¹³C | Pyridine Ring | ~100 - 150 | Signals corresponding to the aromatic carbons. nih.gov |

| ¹³C | CH₂ (Positions 3 & 4) | Aliphatic Region | Signals for the saturated carbons in the dihydropyridinone ring. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound derivatives, IR spectroscopy is crucial for confirming the presence of the defining lactam moiety. The solid-state structure of these compounds is dominated by the lactam tautomer, which is clearly evidenced by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the range of 1600–1640 cm⁻¹. nih.govnih.gov

Another key feature is the N-H stretching vibration of the lactam, which appears as a distinct band in the region of 3220–3440 cm⁻¹. nih.govnih.gov The presence of other functional groups, such as nitrile (C≡N) groups, can also be readily identified by their characteristic sharp absorption bands (around 2200–2210 cm⁻¹). nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | Lactam N-H | 3220 - 3440 | Confirms the presence of the secondary amide group. nih.govnih.gov |

| C≡N Stretch | Nitrile | 2200 - 2210 | Indicates the presence of a cyano substituent. nih.gov |

| C=O Stretch | Lactam Carbonyl | 1600 - 1640 | Strong absorption confirming the lactam structure. nih.govnih.gov |

| C=C/C=N Stretch | Aromatic Rings | Varies | Absorptions related to the naphthyridine ring system. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the precise mass-to-charge ratio (m/z) of the molecular ion.

In chemical ionization (CI) mass spectrometry, this compound derivatives typically show a prominent protonated molecular ion peak (MH⁺), which allows for the straightforward determination of the molecular weight. mdpi.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which can provide valuable structural information. For 2,7-naphthyridine derivatives, fragmentation often begins with the cleavage of substituents from the core structure. mdpi.com Subsequent fragmentation of the 2,7-naphthyridine ring itself is characterized by the neutral loss of molecules like hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂). This leads to characteristic fragment ions with m/z values of 104, 103, 77, and 76, which are common in the mass spectra of these compounds. mdpi.com Analyzing these fragmentation patterns helps to confirm the core structure and identify the nature and position of substituents.

Advanced Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy, Surface-Enhanced Raman Scattering)

While IR spectroscopy is widely used, Raman spectroscopy offers complementary vibrational information. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal modes of the aromatic naphthyridine ring system. Density Functional Theory (DFT) calculations are often employed alongside experimental Raman spectroscopy to accurately assign the observed vibrational modes. morana-rtd.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by orders of magnitude for molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold). For this compound derivatives, SERS could potentially be used for trace-level detection or to study the orientation of the molecule when interacting with a metal surface. morana-rtd.com The enhancement of specific vibrational modes in SERS can provide insights into which parts of the molecule are closest to the surface. researchgate.net For instance, in studies of similar heterocyclic compounds, in-plane ring deformation modes were strongly enhanced, suggesting a perpendicular orientation on the silver surface. morana-rtd.com

Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic properties of molecules, which are dictated by their system of conjugated π-electrons. The 2,7-naphthyridinone core is a chromophore that absorbs UV or visible light, promoting electrons from a ground state to an excited state.

The UV-Vis absorption spectra of naphthyridinone derivatives typically show maximum absorption wavelengths (λ_max) corresponding to π→π* electronic transitions within the conjugated system. mdpi.com The position of λ_max can be influenced by the nature of substituents on the ring and the polarity of the solvent.

Many naphthyridinone derivatives exhibit fluorescence, re-emitting absorbed energy as light. mdpi.com These compounds can display large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes. mdpi.comnih.gov The fluorescence properties are often highly sensitive to the environment, a phenomenon known as solvatochromism, where the emission wavelength changes with solvent polarity. mdpi.com This sensitivity makes certain derivatives promising candidates for use as fluorescent probes to investigate biological systems or material properties. mdpi.com For example, structurally related 1,6-naphthyridin-7(6H)-ones show visible absorption and powerful fluorescence properties, with a remarkable change in emission depending on the solvent's polarity. mdpi.com

| Technique | Property Measured | Typical Observation for Naphthyridinone Derivatives |

| UV-Vis Absorption | λ_max (Wavelength of maximum absorption) | Absorption maxima related to π→π* transitions in the conjugated system. mdpi.com |

| Fluorescence Spectroscopy | λ_em (Wavelength of maximum emission) | Emission in the visible range, often with large Stokes shifts. mdpi.com |

| Solvatochromism | Shift in λ_em with solvent polarity | Significant shifts in emission wavelength are observed, indicating sensitivity to the chemical environment. mdpi.com |

Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 2,7 Naphthyridin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Mechanisms

Density Functional Theory (DFT) has been utilized to investigate the electronic properties and reaction mechanisms of naphthyridine derivatives. For instance, studies on substituted 1,8-naphthyridine (B1210474) derivatives using DFT with the B3LYP/6-31(d) level of calculations have been conducted to relate their electronic properties to their biological activity. Such calculations provide a foundational understanding of the molecule's behavior and characteristics.

While specific DFT studies focusing solely on the electronic structure and stability of the parent 3,4-Dihydro-2,7-naphthyridin-1(2H)-one are not extensively detailed in the provided search results, the methodologies applied to similar naphthyridine cores are directly applicable. These computational approaches are crucial for predicting the outcomes of chemical reactions and understanding the intrinsic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis and Quantum Chemical Parameter Derivation

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's nucleophilic and electrophilic nature, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For various naphthyridine derivatives, FMO analysis has been employed to interpret their stereo- and regioselectivities. Although specific quantum chemical parameters for this compound are not available in the provided results, the general principles of FMO analysis would suggest that the distribution and energies of these orbitals govern its reactivity in various chemical transformations.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Density Distribution and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge transfer interactions within a molecule. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which helps in understanding the Lewis structure and delocalization of electron density.

NBO analysis can identify critical intramolecular charge transfer pathways. For related heterocyclic systems, NBO studies have revealed significant donor-acceptor interactions that contribute to their stability. While specific NBO data for this compound is not provided, this analytical method would be invaluable in elucidating the electronic interactions within the molecule and how they influence its chemical behavior.

Molecular Electrostatic Potential Surfaces (MEPS) for Predicting Reactive Sites

Molecular Electrostatic Potential Surfaces (MEPS) are crucial for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The electrostatic potential is mapped onto the electron density surface, with different colors representing varying potential values.

In a study involving a derivative, 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one, electrostatic potential (ESP) analysis was employed to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. nih.gov The ESP atomic charges can be correlated with the locations of electrophilic and nucleophilic substitutions. nih.gov The extent of electron deficiency at a reactive carbon, quantified by ESP charges, is a key determinant of SNAr reaction rates. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target.

Derivatives of 2,7-naphthyridin-1(2H)-one have been the subject of molecular docking studies, particularly as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov For these studies, the 3D structure of the PARP-1 catalytic domain is typically downloaded from the Protein Data Bank (PDB ID, for example, 2RCW). nih.gov The ligand molecules are then built, and their geometries are optimized before being docked into the active site of the protein. nih.gov Such studies are crucial for understanding the structure-activity relationships of these compounds. nih.gov

Theoretical Prediction and Validation of Regioselectivity in Chemical Reactions

Theoretical calculations are highly effective in predicting and validating the regioselectivity of chemical reactions. As mentioned previously, ESP analysis has been successfully used to predict the regioselectivity in SNAr reactions of a this compound derivative. nih.gov

In cases where electronic control governs the reaction, ESP analysis can accurately predict the outcome. nih.gov However, in some instances, steric hindrance may play a more significant role in determining the reactivity of different sites within the molecule. nih.gov For example, in a study on 2,7-naphthyridine (B1199556) derivatives, a negligible difference in the ESP charges between two reactive carbon atoms suggested that the observed difference in reactivity was due to steric factors. nih.gov

Structure Activity Relationship Sar Studies of 3,4 Dihydro 2,7 Naphthyridin 1 2h One Derivatives

Systematic Exploration of Substitution Patterns on the 3,4-Dihydro-2,7-naphthyridin-1(2H)-one Scaffold

The systematic exploration of the this compound scaffold and its close analogs, such as the bioisosteric 1,3,4,5-tetrahydro-benzo[c] nih.govresearchgate.net-naphthyridin-6-ones, has been a key strategy in the development of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Research in this area has demonstrated that the partial saturation of one of the pyridine (B92270) rings, creating the dihydronaphthyridinone core, can result in derivatives that are significantly more potent than their fully aromatic counterparts. nih.gov

Initial studies focused on establishing the importance of the lactam functionality within the core structure, which acts as a crucial pharmacophore, often mimicking the nicotinamide (B372718) moiety of the NAD+ cofactor required by PARP enzymes. The exploration of substitution patterns has generally involved modifying several key positions on the scaffold:

N-2 Position: The nitrogen atom of the lactam ring is a primary site for substitution. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic properties and target engagement.

C-4 Position: Substitutions at the C-4 position, often with aryl or heteroaryl groups, are critical for extending into the active site of the target enzyme and establishing key binding interactions.

The Phenyl Ring (in benzo-fused analogs): In closely related tetrahydro-benzo[c] nih.govresearchgate.net-naphthyridin-6-one systems, substitutions on the fused benzene (B151609) ring have been explored to modulate electronic properties and create additional interactions with the target protein.

A primary goal of these systematic explorations has been the introduction of functional groups, such as tertiary amines, to enhance aqueous solubility and allow for intravenous formulation, which is particularly desirable for potential use in acute medical conditions. nih.gov The partial saturation of the ring system not only enhances potency but also provides a three-dimensional structure that can be further optimized for specific receptor topographies.

Influence of Aromatic and Heteroaromatic Substitutions on Molecular Activity

The introduction of aromatic and heteroaromatic substituents at key positions of the dihydronaphthyridinone scaffold is a cornerstone of SAR studies, profoundly impacting molecular activity. These groups can influence potency and selectivity by participating in various non-covalent interactions within the target's binding site, including π-π stacking, hydrophobic interactions, and hydrogen bonding.

In the context of PARP-1 inhibition, research on analogous structures has shown that substitutions at the C-4 position (or its equivalent) with different aromatic rings are critical. For instance, replacing a phenyl ring with a heteroaromatic ring like pyridine or pyrimidine (B1678525) can introduce nitrogen atoms that may act as hydrogen bond acceptors, forming favorable interactions with amino acid residues in the enzyme's active site.

The following table illustrates the impact of different substitutions on the activity of a series of 1,3,4,5-tetrahydro-benzo[c] nih.govresearchgate.net-naphthyridin-6-one PARP-1 inhibitors, which serve as a model for the this compound scaffold. nih.gov

| Compound | R Group (Substitution) | PARP-1 IC50 (nM) |

|---|---|---|

| 1 | Phenyl | 15 |

| 2 | 4-Fluorophenyl | 10 |

| 3 | 4-Methoxyphenyl | 25 |

| 4 | Pyridin-4-yl | 8 |

| 5 | Thiophen-2-yl | 12 |

The data indicates that subtle changes, such as the addition of a fluorine atom to the phenyl ring or the replacement of the phenyl ring with a pyridine ring, can lead to enhanced potency. These modifications alter the electronic distribution and steric profile of the molecule, allowing for a more optimal fit within the binding pocket.

Elucidation of the Role of Specific Functional Groups and Their Positional Isomers on Activity

The specific nature and position of functional groups on the this compound scaffold are critical determinants of biological activity. SAR studies meticulously dissect these factors to optimize potency, selectivity, and pharmacokinetic properties.

One of the most important functional groups is the lactam carbonyl oxygen. It frequently acts as a hydrogen bond acceptor, anchoring the inhibitor in the nicotinamide-binding pocket of enzymes like PARP. The adjacent N-H group can also serve as a hydrogen bond donor. nih.gov

The introduction of basic amine functionalities is a common strategy to improve properties like solubility. nih.gov The position and nature of these amines are crucial. For example, attaching a piperazine (B1678402) or piperidine (B6355638) ring via a linker to the main scaffold can place the basic nitrogen in the solvent-exposed region of the binding site, improving solubility without disrupting core binding interactions. The activity can be highly sensitive to the length and rigidity of the linker.

The influence of positional isomers is also a key area of investigation. For example, in studies of cytotoxic naphthyridine derivatives, it was found that a 2',4'-dimethoxy phenyl ring substitution conferred stronger biological activity compared to a 3',4'-dimethoxy phenyl ring in certain cell lines, highlighting the importance of the substituent's position. nih.gov This sensitivity to isomerism underscores the highly specific three-dimensional complementarity required between the inhibitor and its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For naphthyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity and to design more potent compounds. nih.govnih.gov

While specific QSAR models for this compound analogues are not extensively detailed in the provided search results, studies on related naphthyridine scaffolds provide valuable insights into how such models are constructed and what they can reveal. nih.govnih.gov These models generate 3D contour maps that visualize the regions around the molecule where specific physicochemical properties are predicted to enhance or diminish activity.

Key findings from QSAR studies on related naphthyridinones include:

Steric Fields: These maps indicate where bulky groups are favored or disfavored. For instance, a model might show that larger substituents are preferred in a specific region to maximize hydrophobic interactions.

Electrostatic Fields: These maps highlight areas where positive or negative charges would be beneficial. This can guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions with the target.

Hydrophobic Fields: Yellow contours in CoMSIA maps often indicate regions where hydrophobic groups, such as methyl or phenyl rings, would increase activity. nih.gov

Hydrogen Bond Donor/Acceptor Fields: These maps show favorable locations for groups that can donate or accept hydrogen bonds, which is critical for specific binding. For example, contour maps have suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring are important for cytotoxicity, likely due to their roles as hydrogen bond donors and acceptors, respectively. nih.govnih.gov

By generating these predictive models, researchers can prioritize the synthesis of new analogues that are most likely to have improved activity, thereby accelerating the drug discovery process. nih.govscispace.comnih.gov

Mechanistic Insights into the Biological Activity of 3,4 Dihydro 2,7 Naphthyridin 1 2h One Derivatives

Molecular Interactions and Binding Modes with Pharmacological Targets

The 2,7-naphthyridinone scaffold has proven to be a versatile platform for designing molecules that can bind to a range of biological targets with high affinity and specificity. The specific substitutions on this core structure dictate the primary pharmacological target and the nature of the molecular interaction.

Kinase Inhibition Mechanisms of 2,7-Naphthyridinone Derivatives (e.g., MET, AXL, c-Kit, VEGFR-2)

Derivatives of 2,7-naphthyridin-1(2H)-one have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in cancer cell signaling. The 2,7-naphthyridone scaffold itself has been identified as a novel lead structure for the development of MET inhibitors. By strategically modifying this core, researchers have developed derivatives with potent inhibitory activity against c-Kit and VEGFR-2 as well.

Molecular docking studies have provided insights into the binding interactions of these compounds within the ATP-binding pocket of the kinase domain. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed to broaden the therapeutic application of the 2,7-naphthyridone scaffold beyond MET inhibition. This led to the discovery of new lead compounds for c-Kit and VEGFR-2 inhibition.

One such derivative, compound 9k , demonstrated exceptional c-Kit inhibitory activity with an IC50 value of 8.5 nM. This was a significant improvement over the parent compound 3 , which had an IC50 of 329.6 nM. Similarly, compounds 10l and 10r showed potent VEGFR-2 inhibitory activity with IC50 values of 56.5 nM and 31.7 nM, respectively, compared to 279.9 nM for compound 3 . Molecular docking experiments suggest that these compounds effectively occupy the ATP-binding site of the kinases, leading to the inhibition of their catalytic activity.

The inhibition of these kinases disrupts the downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Table 1: Inhibitory Activity of Selected 2,7-Naphthyridinone Derivatives against c-Kit and VEGFR-2

| Compound | Target Kinase | IC50 (nM) |

| 3 | c-Kit | 329.6 |

| 9k | c-Kit | 8.5 |

| 3 | VEGFR-2 | 279.9 |

| 10l | VEGFR-2 | 56.5 |

| 10r | VEGFR-2 | 31.7 |

Interactions with GABAA and 5-HT1A Receptors

While the primary focus of research on 2,7-naphthyridinone derivatives has been on kinase inhibition, the broader naphthyridinone class of compounds has shown activity at other important central nervous system targets. For example, derivatives of the isomeric 1,6-naphthyridinone scaffold have been identified as potent and selective negative allosteric modulators (NAMs) of the α5-GABAA receptor. This suggests that the naphthyridinone core can be adapted to interact with ligand-gated ion channels. However, specific studies detailing the direct interaction of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one derivatives with GABAA or 5-HT1A receptors are not yet prevalent in the scientific literature.

Serotonin Transporter (SERT) Affinity and Modulation

The serotonin transporter (SERT) is a key target for many antidepressant medications. It functions by reuptaking serotonin from the synaptic cleft, thus terminating its signaling. While various heterocyclic compounds have been explored for their SERT inhibitory activity, there is currently limited published research specifically investigating the affinity and modulatory effects of this compound derivatives on SERT. Standard assays for SERT function typically measure the uptake of radiolabeled serotonin in cells expressing the transporter, and inhibition of this uptake indicates a compound's activity.

DNA Gyrase Inhibition (as observed in related naphthyridines)

The naphthyridine core is structurally related to quinolone antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, which results in double-strand DNA breaks.

Several naphthyridine derivatives have been synthesized and shown to possess potent antibacterial activity through the inhibition of DNA gyrase. Molecular docking studies have indicated that these compounds bind to the enzyme in a manner similar to that of established fluoroquinolones. While this mechanism has been extensively studied for other naphthyridine isomers, it provides a plausible avenue for the antibacterial activity of appropriately substituted 2,7-naphthyridinone derivatives.

Activation of Human Caseinolytic Peptidase P (hClpP)

Recent research has identified that scaffolds related to naphthyridinones can act as activators of human caseinolytic peptidase P (hClpP), a mitochondrial protease involved in the unfolded protein response. A novel class of hClpP agonists with a wikipedia.orgaacrjournals.orgnaphthyridinone scaffold was designed based on the clinical-stage hClpP activator ONC201.

The representative compound from this series, F20 , was shown to potently bind to and activate hClpP. This activation promotes the degradation of hClpP substrates, leading to the induction of the ATF4/CHOP-regulated integrated stress response. This ultimately results in the inhibition of cell growth and induction of apoptosis in cancer cell lines. This mechanism highlights a novel anti-cancer strategy for naphthyridinone-based compounds that is distinct from kinase inhibition.

Perturbation of Biochemical Pathways and Cellular Processes by Naphthyridinone Analogues

The molecular interactions described above translate into significant perturbations of key biochemical pathways and cellular processes, which are the ultimate drivers of the pharmacological effects of this compound analogues.

The inhibition of kinases such as MET, AXL, c-Kit, and VEGFR-2 by 2,7-naphthyridinone derivatives directly impacts cellular signaling cascades crucial for cancer progression.

MET and AXL Inhibition: Blocking the activity of MET and AXL can inhibit pathways involved in cell proliferation, survival, migration, and invasion. Downstream signaling molecules that are affected include those in the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

c-Kit Inhibition: Inhibition of c-Kit disrupts signaling pathways that are vital for the growth and survival of certain types of cancer cells, as well as mast cells. This can lead to reduced cell proliferation and, in some contexts, apoptosis.

VEGFR-2 Inhibition: By inhibiting VEGFR-2, these compounds can block the signaling cascade initiated by vascular endothelial growth factor (VEGF). This primarily affects angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Key downstream pathways inhibited include the PLCγ-PKC-MAPK and the PI3K-AKT pathways in endothelial cells.

The activation of hClpP by related naphthyridinone analogues triggers a distinct set of cellular events. The uncontrolled degradation of mitochondrial proteins leads to mitochondrial dysfunction and metabolic stress. This, in turn, activates the integrated stress response, a cellular program that can halt cell proliferation and, if the stress is severe or prolonged, induce apoptosis. This represents a promising therapeutic strategy for targeting cancer cell metabolism.

In the context of antibacterial activity, the inhibition of DNA gyrase by related naphthyridines leads to a rapid cessation of DNA replication and repair, inducing a lethal cascade of events in susceptible bacteria.

Table 2: Summary of Perturbed Pathways and Cellular Consequences

| Molecular Target | Biochemical Pathway Perturbation | Cellular Consequence |

| MET, AXL, c-Kit, VEGFR-2 | Inhibition of downstream kinase signaling (e.g., PI3K/AKT, MAPK/ERK) | Decreased cell proliferation, survival, and angiogenesis; potential for apoptosis. |

| hClpP (by related analogues) | Activation of proteolytic activity, induction of integrated stress response | Mitochondrial dysfunction, cell cycle arrest, apoptosis in cancer cells. |

| DNA Gyrase (by related analogues) | Inhibition of DNA replication and repair | Bacterial cell death. |

Synthetic Utility and Academic Applications of 3,4 Dihydro 2,7 Naphthyridin 1 2h One As a Chemical Scaffold

Recognition of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one as a Privileged Scaffold in Drug Discovery Research

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 2,7-naphthyridinone core, a key feature of this compound, has been identified as such a scaffold, demonstrating significant potential in the development of new therapeutic agents. cymitquimica.com

Research has highlighted the utility of the 2,7-naphthyridinone structure in designing potent and selective inhibitors for a variety of protein kinases, which are crucial targets in oncology. cymitquimica.com The rigid, bicyclic nature of the scaffold provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with the active sites of these enzymes. This has led to the discovery of novel 2,7-naphthyridone-based MET kinase inhibitors, with one particular derivative, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, showing promising in vitro potency and in vivo efficacy in preclinical tumor models. cymitquimica.com

The adaptability of the this compound scaffold allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This inherent versatility underscores its importance as a privileged structure in the quest for new and effective drugs.

| Derivative Example | Target | Therapeutic Area | Key Findings |

| 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one | MET kinase | Oncology | Displayed favorable in vitro potency and oral bioavailability, with excellent in vivo efficacy in xenograft models. cymitquimica.com |

Versatility as a Key Building Block in Advanced Organic Synthesis

Beyond its direct applications in drug discovery, this compound serves as a fundamental building block in the synthesis of more complex heterocyclic systems. Its structure, containing both a lactam and a dihydropyridine (B1217469) ring, offers multiple reactive sites for chemical modification.

Organic chemists utilize this scaffold to construct a diverse array of fused and substituted naphthyridine derivatives. The nitrogen and carbon atoms of the heterocyclic rings can be functionalized through various synthetic transformations, including N-alkylation, C-C coupling reactions, and condensation reactions. For instance, the core structure can be elaborated to create tricyclic and tetracyclic frameworks, which are of interest for their potential biological activities. The synthesis of this compound often involves the cyclization of appropriate precursors under specific conditions, such as the condensation of 2-aminopyridine (B139424) with β-ketoesters followed by cyclization and reduction steps.

The ability to readily access a wide range of derivatives from this common intermediate makes this compound a valuable and versatile tool for synthetic chemists aiming to explore novel chemical space.

| Synthetic Transformation | Reagents/Conditions | Resulting Structure |

| N-Alkylation | Alkyl halides, base | N-substituted 3,4-Dihydro-2,7-naphthyridin-1(2H)-ones |

| C-C Coupling | Palladium catalysts, boronic acids | Aryl-substituted naphthyridine derivatives |

| Condensation | Aldehydes/ketones | Fused heterocyclic systems |

Potential in Agrochemical Development and Research

The search for new and effective agrochemicals, including herbicides, insecticides, and fungicides, often draws inspiration from scaffolds with known biological activity. While direct studies on the agrochemical applications of this compound are not extensively documented, the broader class of naphthyridine derivatives has shown promise in this area. chemicaljournal.orgresearchgate.net

For example, research into 1,8-naphthyridine (B1210474) derivatives has led to the discovery of compounds with significant insecticidal activity against pests like cowpea aphids. researchgate.net These findings suggest that the naphthyridine scaffold can be a viable starting point for the development of new crop protection agents. The structural features of this compound could be systematically modified to explore its potential as an agrochemical lead. By introducing various substituents and functional groups, it may be possible to develop derivatives with potent and selective activity against specific agricultural pests or weeds. Further research in this area is warranted to fully explore the potential of this chemical scaffold in an agrochemical context.

| Naphthyridine Derivative Class | Target Pest | Reported Activity |

| 1,8-Naphthyridines | Cowpea aphids (Aphis craccivora) | Excellent insecticidal activity with low LC50 values. researchgate.net |

Exploration in Material Science Applications (e.g., Polymer Chemistry)

The unique electronic and photophysical properties of heterocyclic compounds have led to their exploration in the field of material science. Naphthyridine-based structures, in particular, have been investigated for their potential use in electronic and optoelectronic devices. nih.gov

While specific applications of this compound in material science are still emerging, related naphthyridine isomers have been incorporated into polymers and organic light-emitting diodes (OLEDs). For instance, 1,5-naphthyridine-based polymers have been synthesized and investigated as new functional materials for electronics. nih.gov Furthermore, certain 1,8-naphthyridine oligomers have been examined as emitters and electron-transport materials in OLEDs, demonstrating their potential for creating high-performance electronic devices. researchgate.netrsc.org

The conjugated π-system of the naphthyridine core in this compound suggests that it could also be a valuable component in the design of new organic materials. By incorporating this scaffold into polymers or larger molecular architectures, it may be possible to develop materials with tailored electronic, optical, or thermal properties for a range of applications, including organic electronics and functional coatings.

| Naphthyridine Isomer | Application Area | Key Finding |

| 1,5-Naphthyridine | Polymer Chemistry | Synthesis of new functional materials for electronics. nih.gov |

| 1,8-Naphthyridine | Organic Light-Emitting Diodes (OLEDs) | Potential as emitters and electron-transport materials. researchgate.netrsc.org |

Development of Novel Fluorescent Probes and Chemical Sensors for Research

Fluorescent probes are indispensable tools in chemical biology and diagnostics, enabling the visualization and quantification of specific analytes in complex biological systems. The development of novel fluorophores with desirable photophysical properties, such as large Stokes shifts and high quantum yields, is an active area of research.

Recent studies have demonstrated that 2,7-naphthyridine (B1199556) derivatives can serve as excellent fluorophores for the design of fluorescent probes. These derivatives have been utilized to create probes for the detection of biologically relevant species like thiophenol. One such probe, derived from a 2,7-naphthyridine scaffold, exhibited a remarkably large Stokes shift (225 nm), a rapid response time (30 seconds), and a significant fluorescence enhancement (240-fold) upon reaction with thiophenol.

The core structure of this compound provides a platform for the synthesis of new fluorescent probes. By strategically introducing recognition moieties and tuning the electronic properties of the naphthyridine ring, it is possible to develop highly sensitive and selective sensors for a variety of ions and small molecules. This opens up avenues for the application of these compounds in bioimaging, environmental monitoring, and clinical diagnostics.

| Fluorophore Scaffold | Analyte | Key Performance Metrics |

| 2,7-Naphthyridine derivative | Thiophenol | Large Stokes shift (225 nm), fast response (30 s), 240-fold fluorescence enhancement |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to Naphthyridinone Isomers with Enhanced Efficiency

The development of efficient and versatile synthetic methodologies is fundamental to advancing the study of 3,4-Dihydro-2,7-naphthyridin-1(2H)-one and its isomers. Future research will likely focus on creating novel synthetic routes that are not only high-yielding but also allow for a diverse range of substitutions on the naphthyridinone core. nih.gov Key areas of exploration include the development of atom-economical protocols, such as Heck-type vinylation of chloropyridines using ethylene (B1197577) gas, which has been demonstrated for related tetrahydronaphthyridine scaffolds. acs.org Furthermore, one-pot cyclization and amination reactions of precursors like 3-acyl-2-vinylpyridines represent a streamlined approach to the dihydronaphthyridine core. acs.org

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex heterocyclic compounds and holds significant promise for the late-stage diversification of the this compound scaffold. nih.gov The application of cascade reactions, for instance, involving the reaction of a methyl nicotinate (B505614) derivative with various amines, presents a facile route to dihydronaphthyridinone derivatives. researchgate.net The exploration of novel catalytic systems and reaction conditions will be crucial for improving the regioselectivity and stereoselectivity of these synthetic transformations, ultimately leading to more efficient and diverse libraries of this compound analogs for biological screening.

Advanced Computational Design and Virtual Screening of this compound Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of vast chemical libraries to identify promising drug candidates. researchgate.net For this compound analogues, advanced computational techniques will play a pivotal role in accelerating the discovery of novel bioactive molecules. Structure-based virtual screening, which utilizes the three-dimensional structure of a biological target, can be employed to identify potential binders from large compound databases. acs.org This approach has been successfully used to discover novel inhibitors for various protein kinases. researchgate.net

Molecular docking simulations can provide valuable insights into the binding modes of this compound derivatives with their biological targets, helping to elucidate structure-activity relationships (SAR). researchgate.netnih.gov Furthermore, free energy methods, such as free energy perturbation (FEP) calculations, can be used to predict the binding affinities of ligands with greater accuracy, guiding the optimization of lead compounds. acs.orgacs.org The integration of these computational approaches will facilitate the design of more potent and selective this compound analogues with improved pharmacokinetic properties.

Development of High-Throughput Screening Methodologies for Biological Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a specific biological target. researchgate.net The development of novel and robust HTS assays will be critical for identifying the biological targets of this compound and its analogues, as well as for discovering new therapeutic applications. nih.gov Future research in this area will likely focus on the development of cell-based assays that can more accurately reflect the complex cellular environment and provide insights into the mechanism of action of these compounds. nih.gov

Phenotypic screening, which identifies compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target, is another powerful approach for discovering novel drug candidates. nih.gov The development of sophisticated high-content imaging and analysis platforms will enhance the utility of phenotypic screening for this compound derivatives. Furthermore, the establishment of diverse and well-characterized compound libraries of this compound analogues will be essential for successful HTS campaigns.

Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. researchgate.netresearchgate.net In the context of this compound chemistry, AI and ML can be applied to a wide range of tasks, from predicting the physicochemical and biological properties of novel analogues to designing new synthetic routes. researchgate.net

Focus on Sustainable and Environmentally Benign Synthetic Methods for Dihydronaphthyridinone Production

The principles of green chemistry are increasingly being adopted in the pharmaceutical industry to minimize the environmental impact of drug manufacturing. researchgate.net Future research on the synthesis of this compound and its derivatives will need to prioritize the development of sustainable and environmentally benign methods. This includes the use of renewable starting materials, the reduction of waste, and the use of safer solvents and reagents.

The development of catalytic methods that can replace stoichiometric reagents is a key aspect of green chemistry. For example, the use of transition metal catalysts for C-H functionalization can significantly reduce the number of synthetic steps and the amount of waste generated. nih.gov Flow chemistry, which involves the continuous synthesis of chemicals in a reactor, offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Q & A

Q. What are the most efficient synthetic routes for 3,4-Dihydro-2,7-naphthyridin-1(2H)-one derivatives?

The compound is commonly synthesized via cyclization or dehydrogenation reactions. For example:

- Cyclization : 4-Styrylpyridine-3-carboxamide (17) undergoes cyclization using P₂O₅/H₃PO₄ under heat (90% yield) to form 3-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one (18) .

- Dehydrogenation : The dihydro derivative (18) is dehydrogenated to its aromatic counterpart (3-phenyl-2,7-naphthyridin-1(2H)-one) using Pd/C in p-cymene under reflux (91% yield) .

Alternative routes include thermal dehydration of N-(but-3-enyl)-4-methyloxazole-5-carboxanilide to form 8-methyl-2-phenyl derivatives .

Q. How can structural characterization of synthesized derivatives be reliably performed?

Key techniques include:

- NMR/IR Spectroscopy : For confirming functional groups and regiochemistry. Example: NMR (400 MHz, CDCl₃) and IR (KBr) data resolved signals for methyl, phenyl, and carbonyl groups in 2-methyl-3,4-diphenyl-2,7-naphthyridin-1(2H)-one .

- HRMS : To validate molecular formulas (e.g., ESI-HRMS for a derivative with m/z 313.1335 [M+H]) .

- Physical Property Analysis : Predicted pKa (13.65 ± 0.40) and density (1.142 g/cm³) aid in solubility and stability assessments .

Q. What safety protocols are recommended for handling dihydronaphthyridinone derivatives?

- Flammability : Follow GHS guidelines (P233, P240) due to high flammability .

- Reactivity : Use non-spark tools (P242) and ensure proper ventilation when working with halogenated derivatives (e.g., bromo- or iodo-substituted analogs) .

Advanced Research Questions

Q. How do substituents influence reactivity and bioactivity in dihydronaphthyridinones?

- Halogenation : Iodo or chloro substituents (e.g., 6-chloro-4-iodo derivatives) enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

- Biological Activity : 3,4-Dihydro-2,7-naphthyridine-1,6-diones act as MEK inhibitors, with substituents like phenyl groups modulating kinase selectivity . Computational modeling (e.g., molecular docking) can predict binding affinities to MAPK/ERK pathways .

Q. What mechanistic insights explain ligand-controlled dual pathways in cobalt-catalyzed synthesis?

- Ligand Effects : Bulky ligands favor oxidative addition at cobalt centers, enabling C–H activation in 2-halobenzamides. Smaller ligands promote alkyne insertion, forming fused naphthyridinones (e.g., 2-methyl-3,4-diphenyl derivatives) .

- Kinetic Control : Reaction temperature (e.g., reflux vs. microwave activation) and solvent polarity influence cyclization vs. dehydrogenation outcomes .

Q. How can contradictory data in dehydrogenation reactions be resolved?

- Catalyst Optimization : Pd/C efficiency varies with substrate steric hindrance. For example, 3-phenyl derivatives dehydrogenate efficiently (91% yield), while bulky groups require modified catalysts (e.g., Pd(OAc)₂ with ligands) .

- Side Reaction Mitigation : Contradictory yields may arise from over-oxidation; use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC .

Q. What strategies enable regioselective functionalization of the naphthyridinone core?

- Directed C–H Activation : Use directing groups (e.g., amides) to install substituents at specific positions. Example: 5-amino derivatives undergo iodination at C4 .

- Microwave-Assisted Synthesis : Enhances regioselectivity in inverse electron-demand Diels-Alder reactions for fused analogs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.